molecular formula C14H7BrN2O5 B11518862 8-Bromo-1,3-dinitrodibenzo[b,f]oxepine

8-Bromo-1,3-dinitrodibenzo[b,f]oxepine

Cat. No.: B11518862
M. Wt: 363.12 g/mol
InChI Key: SPIKSTZHFKBBBU-UHFFFAOYSA-N
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Description

8-Bromo-1,3-dinitrodibenzo[b,f]oxepine is a chemical compound that belongs to the class of dibenzo[b,f]oxepine derivatives. These compounds are characterized by a seven-membered oxepine ring fused with two benzene rings, with various substituents attached. The presence of bromine and nitro groups in this compound makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 8-Bromo-1,3-dinitrodibenzo[b,f]oxepine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 1,3-dinitrodibenzo[b,f]oxepine using brominating agents such as dibromohydantoin in the presence of sulfuric acid . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring safety and efficiency.

Chemical Reactions Analysis

8-Bromo-1,3-dinitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, resulting in a variety of substituted derivatives.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Bromo-1,3-dinitrodibenzo[b,f]oxepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-1,3-dinitrodibenzo[b,f]oxepine and its derivatives involves interactions with specific molecular targets. For example, some derivatives have been found to interact with tubulin, inhibiting microtubule formation and thus exhibiting anticancer activity . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

8-Bromo-1,3-dinitrodibenzo[b,f]oxepine can be compared with other dibenzo[b,f]oxepine derivatives, such as 1,3-dinitrodibenzo[b,f]oxepine and this compound These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new materials and therapeutic agents.

Properties

Molecular Formula

C14H7BrN2O5

Molecular Weight

363.12 g/mol

IUPAC Name

3-bromo-7,9-dinitrobenzo[b][1]benzoxepine

InChI

InChI=1S/C14H7BrN2O5/c15-9-2-4-13-8(5-9)1-3-11-12(17(20)21)6-10(16(18)19)7-14(11)22-13/h1-7H

InChI Key

SPIKSTZHFKBBBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-])C=C1Br

Origin of Product

United States

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